Acide décanoïque-d19

Vue d'ensemble

Description

- L'acide décanoïque-d19 (également connu sous le nom d'acide caprique-d19 ou d'acide décylique-d19) est la forme deutériée de l'acide décanoïque.

- L'acide décanoïque est un composant des triglycérides à chaîne moyenne qui peut traverser la barrière hémato-encéphalique.

- Il agit comme un inhibiteur non compétitif des récepteurs AMPA, qui sont impliqués dans la signalisation neuronale.

- Notamment, l'acide décanoïque présente des effets anticonvulsivants .

Applications De Recherche Scientifique

Chimie: Utilisé comme étalon interne pour quantifier l'acide décanoïque dans les méthodes analytiques.

Biologie: Investigué pour ses effets sur la fonction neuronale et la santé du cerveau.

Médecine: Exploré pour ses propriétés anticonvulsivantes.

Industrie: Applications potentielles dans le développement de médicaments et les formulations à base de lipides.

Mécanisme d'action

- L'acide décanoïque-d19 exerce probablement ses effets en modulant l'activité des récepteurs AMPA.

- Les cibles moléculaires comprennent les récepteurs AMPA, qui jouent un rôle crucial dans la neurotransmission excitatrice.

- Les voies spécifiques impliquées nécessitent des recherches supplémentaires.

Mécanisme D'action

Target of Action

Decanoic-d19 acid, also known as capric acid-d19, is a deuterated saturated fatty acid . The primary targets of Decanoic-d19 acid are AMPA receptors . These receptors are involved in fast synaptic transmission in the central nervous system .

Mode of Action

Decanoic-d19 acid acts as a non-competitive antagonist at AMPA receptors . It selectively reduces glutamate-induced currents in Xenopus oocytes expressing GluA2 and GluA3 subunit-containing AMPA receptors . This interaction with its targets results in the inhibition of epileptiform activity .

Biochemical Pathways

The action of Decanoic-d19 acid affects the glutamatergic synaptic transmission pathway . By inhibiting AMPA receptors, it reduces the currents induced by glutamate, a key neurotransmitter in this pathway . The downstream effects of this action include the suppression of epileptiform activity .

Pharmacokinetics

It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of Decanoic-d19 acid’s action include the reduction of glutamate-induced currents and the inhibition of epileptiform activity . These effects contribute to its antiseizure properties .

Action Environment

The action, efficacy, and stability of Decanoic-d19 acid can be influenced by various environmental factors. For instance, its solid form and its melting point of 30-32 °C suggest that it may be sensitive to temperature changes.

Analyse Biochimique

Biochemical Properties

Decanoic-d19 acid interacts with AMPA receptors, specifically reducing glutamate-induced currents in cells expressing GluA2 and GluA3 subunit-containing AMPA receptors . This interaction is non-competitive, meaning that Decanoic-d19 acid does not compete with the natural ligand (glutamate) for the receptor but binds to a different site to exert its effects .

Cellular Effects

Decanoic-d19 acid has been shown to have antiseizure effects . It can penetrate the blood-brain barrier and inhibit epileptiform activity induced by pentylenetetrazole or low magnesium in rat hippocampal slices . This suggests that Decanoic-d19 acid can influence cell function by modulating neuronal signaling pathways.

Molecular Mechanism

The molecular mechanism of Decanoic-d19 acid involves its interaction with AMPA receptors. It selectively reduces glutamate-induced currents in cells expressing GluA2 and GluA3 subunit-containing AMPA receptors . This suggests that Decanoic-d19 acid may exert its effects at the molecular level by modulating the activity of these receptors.

Temporal Effects in Laboratory Settings

It is known that Decanoic-d19 acid is stable and does not degrade easily

Dosage Effects in Animal Models

It is known that Decanoic-d19 acid can induce contractions in isolated guinea pig duodenum at a concentration of 1 mM

Méthodes De Préparation

- La voie de synthèse de l'acide décanoïque-d19 implique une substitution de deutérium pendant sa synthèse.

- Les méthodes de production industrielle peuvent varier, mais impliquent généralement une dérivatisation chimique ou des procédés enzymatiques.

Analyse Des Réactions Chimiques

- L'acide décanoïque-d19 peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.

- Les réactifs courants comprennent les oxydants (par exemple, le permanganate de potassium), les réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et les catalyseurs acide/base.

- Les principaux produits formés dépendent des conditions de réaction spécifiques.

Comparaison Avec Des Composés Similaires

- L'acide décanoïque-d19 se distingue par son marquage au deutérium, qui facilite les études de quantification.

- Des composés similaires comprennent d'autres acides gras (par exemple, l'acide laurique, l'acide myristique) et des triglycérides à chaîne moyenne.

Propriétés

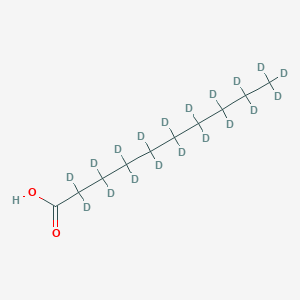

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVNFZFCNZKVNT-KIJKOTCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583929 | |

| Record name | (~2~H_19_)Decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88170-22-3 | |

| Record name | (~2~H_19_)Decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 88170-22-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.